ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate
Description
Ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with an acetamido group linked to a 3-acetylindole moiety and an ethyl carboxylate ester. The indole and acetyl groups may contribute to π-π stacking interactions or hydrogen bonding, critical for molecular recognition in biological systems .
Properties
IUPAC Name |
ethyl 4-[[2-(3-acetylindol-1-yl)acetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-3-27-20(26)22-10-8-15(9-11-22)21-19(25)13-23-12-17(14(2)24)16-6-4-5-7-18(16)23/h4-7,12,15H,3,8-11,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFDQZICOUIFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then acetylated to introduce the acetyl group at the 3-position.
The next step involves the formation of the piperidine ring, which can be achieved through a cyclization reactionFinally, the ester functional group is introduced by reacting the compound with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The use of continuous flow chemistry and automation could also enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups in the acetyl and ester functionalities can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(3-acetyl-1H-indol-1-yl)acetamido]piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also inhibit certain pathways involved in cell proliferation and survival, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize this compound’s properties, it is compared to analogs with overlapping structural motifs. Key comparisons focus on substituent effects , conformational flexibility , and synthetic accessibility .
Structural Analogues and Substituent Variations
A closely related compound, tert-butyl 4-(2-((4R,6R)-6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetamido)piperidine-1-carboxylate (), shares the piperidine-carboxylate backbone but differs in substituents:
- Ester Group : The ethyl carboxylate in the target compound vs. tert-butyl ester in the analog.
- Indole vs. Pyrrole : The 3-acetylindole group contrasts with a fluorophenyl-pyrrole-carbamoyl moiety.
Conformational Flexibility and Ring Puckering
The piperidine ring’s puckering significantly influences binding affinity. Cremer and Pople’s puckering coordinates () describe nonplanar conformations in cyclic systems. For the target compound, the acetamido group at C4 may induce chair or boat conformations, while the analog’s dioxane ring () introduces additional constraints, reducing flexibility .
Hydrogen-Bonding Patterns
Bernstein et al. () emphasize hydrogen bonding’s role in molecular aggregation.
Research Findings and Limitations
- Synthetic Challenges : The analog () required multistep synthesis with a 0.10 mmol scale, suggesting the target compound may face similar challenges in scalability.
- Biological Activity: No direct pharmacological data is provided, though structural analogs with aryl-pyrrole motifs (e.g., ) are often explored in kinase inhibition or GPCR modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
